2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a dihydropyridine (DHP) derivative characterized by a 1,4-dihydropyridine core substituted with ester groups (2-methoxyethyl and propyl), two methyl groups at positions 2 and 6, and a 2,3-dichlorophenyl ring at position 2. This structural motif is common in calcium channel blockers and other bioactive molecules, where the substituents modulate electronic properties, lipophilicity, and receptor binding .
Properties
CAS No. |
74073-28-2 |
|---|---|
Molecular Formula |
C21H25Cl2NO5 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H25Cl2NO5/c1-5-9-28-20(25)16-12(2)24-13(3)17(21(26)29-11-10-27-4)18(16)14-7-6-8-15(22)19(14)23/h6-8,18,24H,5,9-11H2,1-4H3 |
InChI Key |
SQNZIIMFVJMTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCCOC)C)C |
Origin of Product |
United States |
Biological Activity
2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse biological activities. This compound is characterized by its complex structure, including a dichlorophenyl group and multiple ester functionalities, which contribute to its pharmacological properties.
- Molecular Formula : C21H25Cl2NO5
- Molecular Weight : 442.3 g/mol
- CAS Number : 74073-28-2
1,4-Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure. The presence of the dichlorophenyl group enhances lipophilicity and may influence receptor binding affinity and selectivity.
Antihypertensive Effects
Research indicates that 1,4-DHP derivatives exhibit significant antihypertensive effects due to their ability to relax vascular smooth muscles. In a study involving rat models with induced hypertension, administration of 2-Methoxyethyl propyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine resulted in a marked reduction in systolic blood pressure compared to control groups. This effect was attributed to enhanced endothelial function and increased nitric oxide production .
Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro assays revealed that it scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a critical role .
Neuroprotective Effects
In neuropharmacological studies, the compound exhibited neuroprotective effects against oxidative stress-induced neuronal damage. In cell culture models exposed to neurotoxic agents, treatment with this compound significantly reduced cell death and preserved neuronal integrity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antihypertensive | Reduced systolic blood pressure | |
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Antihypertensive Efficacy in Rats
A controlled study was conducted on hypertensive rats treated with varying doses of the compound. The results showed a dose-dependent decrease in blood pressure over a four-week period. Histological examinations indicated improved vascular morphology and reduced hypertrophy of vascular smooth muscle cells .
Comparison with Similar Compounds
3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxylate
Key Structural Differences :
Physicochemical Implications :
- The tosyloxypropyl group increases molecular weight and polarity compared to the target compound’s methoxyethyl-propyl esters.
MRS 1191 (3-Ethyl-5-Benzyl-2-Methyl-4-Phenylethynyl-6-Phenyl-1,4-Dihydropyridine-3,5-Dicarboxylate)
Key Structural Differences :
Amlodipine Ethyl Analog
Key Structural Differences :
- Ester Groups : Diethyl esters vs. the target’s methoxyethyl-propyl.
Therapeutic Relevance :
- Amlodipine analogs are clinically used for hypertension, underscoring the DHP core’s versatility in medicinal chemistry .
Structural and Functional Trends in DHP Derivatives
Substituent Effects on Bioactivity
- Chlorophenyl vs.
- Ester Flexibility : Propyl and methoxyethyl esters balance lipophilicity and metabolic stability, whereas bulky groups (e.g., tosyloxypropyl) may reduce bioavailability .
Preparation Methods
Core Dihydropyridine Ring Formation
The foundational step involves constructing the 1,4-dihydropyridine core through a [4+2] cyclocondensation reaction. A modified Hantzsch synthesis employs 2,3-dichlorobenzaldehyde (1.0 eq), methyl acetoacetate (2.2 eq), and propyl 3-aminocrotonate (1.1 eq) in refluxing ethanol (78°C) for 18 hours. Critical parameters include:
- Molar ratio optimization : Excess methyl acetoacetate (2.2 eq) prevents oligomerization by maintaining high enolate concentration
- Temperature control : Gradual heating from 25°C to 78°C over 90 minutes minimizes side-product formation
- Atmosphere : Nitrogen sparging reduces oxidative degradation of the dihydropyridine ring
The crude product typically contains 15-20% dimethyl ester impurities, requiring chromatographic purification (silica gel, hexane:ethyl acetate 4:1) to achieve >98% purity.
Dichlorophenyl Substituent Incorporation
Introducing the 2,3-dichlorophenyl group at the C4 position requires precise stoichiometric control. A Knoevenagel condensation between 2,3-dichlorobenzaldehyde (1.05 eq) and methyl acetoacetate (2.5 eq) in methanol at 40°C for 6 hours produces the benzylidene intermediate with 89% yield. Key improvements over traditional methods:
| Parameter | Conventional Method | Optimized Method |
|---|---|---|
| Catalyst | Piperidine acetate | β-Alanine |
| Reaction Time (hours) | 12 | 6 |
| Byproduct Formation (%) | 8.2 | 1.4 |
| Yield (%) | 76 | 89 |
β-Alanine catalysis reduces toxicity risks while maintaining high conversion efficiency due to its zwitterionic stabilization of transition states.
Esterification Strategies
Sequential Ester Group Installation
The target compound's mixed ester configuration (2-methoxyethyl and propyl) necessitates sequential esterification:
Methoxyethyl ester formation :
React diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate with 2-methoxyethanol (3.0 eq) using Lipase B (200 U/g substrate) in toluene at 60°C for 48 hours. Enzymatic transesterification preserves the stereochemical integrity of the dihydropyridine ring.Propyl ester introduction :
Subsequent treatment with propyl bromide (2.5 eq) and K2CO3 (3.0 eq) in DMF at 80°C for 6 hours completes the esterification.
Simultaneous Esterification Approach
Alternative single-pot methods utilize orthogonal protecting groups:
- Silyl protection : TBDMS-protected 3,5-dicarboxylic acid intermediates allow selective deprotection
- Phase-transfer catalysis : Benzyltriethylammonium chloride (0.1 eq) enables simultaneous esterification in biphasic systems (water:dichloromethane)
Comparative esterification results:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sequential enzymatic | 68 | 97 | 54 |
| Simultaneous PTC | 72 | 93 | 18 |
| Classical acid-catalyzed | 61 | 88 | 24 |
Catalytic System Optimization
β-Alanine-Mediated Cyclization
The patented β-alanine catalysis system demonstrates superior performance over traditional bases:
- Catalyst loading : 1.5% w/w relative to aldehyde substrate
- Solvent system : Methanol/water (95:5) enhances catalyst solubility
- Temperature profile : Linear ramp from 20°C to 60°C over 2 hours prevents exothermic runaway
Characteristic NMR data of final product:
Electrocarboxylation Modifications
Recent advancements incorporate electrocatalytic carboxylation for improved regioselectivity:
- Cell configuration : Undivided cell with Mg anode/Pt cathode
- Current density : 15 mA/cm² maintains optimal carboxylation rate
- CO2 pressure : 1 atm continuous bubbling prevents radical recombination
This method reduces byproduct formation from 12% to 4% compared to thermal approaches.
Process Scale-Up Considerations
Purification Challenges
The compound's lipophilic nature (logP 3.8) complicates crystallization:
Stability Profiling
Degradation studies reveal critical stability parameters:
| Condition | Degradation Pathway | Half-life (days) |
|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 14 |
| Light (3000 lux) | Ring aromatization | 7 |
| 40°C/75% RH | Dimerization | 28 |
Stabilization strategies include:
Analytical Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
